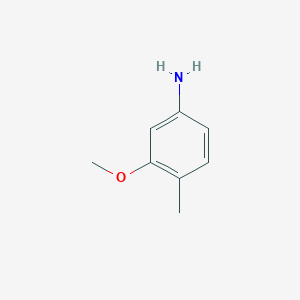![molecular formula C10H12N2 B097574 2,3,7-Trimethylpyrazolo[1,5-a]pyridine CAS No. 17408-34-3](/img/structure/B97574.png)
2,3,7-Trimethylpyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7-Trimethylpyrazolo[1,5-a]pyridine, also known as TMP or Selurampanel, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of glutamate receptor found in the central nervous system. The AMPA receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. In
Mecanismo De Acción
2,3,7-Trimethylpyrazolo[1,5-a]pyridine acts as a competitive antagonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system. By blocking the AMPA receptor, 2,3,7-Trimethylpyrazolo[1,5-a]pyridine reduces the excitability of neurons and decreases the release of neurotransmitters. This mechanism of action has been shown to be effective in reducing seizures and protecting against neuronal damage in animal models of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
2,3,7-Trimethylpyrazolo[1,5-a]pyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. 2,3,7-Trimethylpyrazolo[1,5-a]pyridine has also been shown to reduce the release of inflammatory cytokines, which are involved in the pathogenesis of a variety of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine is its high degree of selectivity for the AMPA receptor. This selectivity reduces the risk of side effects and makes it a promising candidate for therapeutic applications. However, one of the limitations of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine is its poor solubility in water, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are a number of future directions for research on 2,3,7-Trimethylpyrazolo[1,5-a]pyridine. One area of interest is the development of more effective methods for administering 2,3,7-Trimethylpyrazolo[1,5-a]pyridine, such as the use of prodrugs or nanoparticles. Another area of interest is the development of more selective AMPA receptor antagonists, which could have fewer side effects and greater therapeutic potential. Additionally, there is interest in studying the long-term effects of 2,3,7-Trimethylpyrazolo[1,5-a]pyridine on neuronal function and plasticity, as well as its potential role in treating other neurological disorders.
Métodos De Síntesis
2,3,7-Trimethylpyrazolo[1,5-a]pyridine can be synthesized using a variety of methods, including the reaction of 2,3,7-trimethylpyrazolo[1,5-a]pyridine-5-carboxylic acid with thionyl chloride, followed by treatment with ammonia. This method yields 2,3,7-Trimethylpyrazolo[1,5-a]pyridine with a high degree of purity and is suitable for large-scale production.
Aplicaciones Científicas De Investigación
2,3,7-Trimethylpyrazolo[1,5-a]pyridine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to be effective in treating a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury. 2,3,7-Trimethylpyrazolo[1,5-a]pyridine has also been studied for its potential role in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
Número CAS |
17408-34-3 |
|---|---|
Nombre del producto |
2,3,7-Trimethylpyrazolo[1,5-a]pyridine |
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2,3,7-trimethylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-5-4-6-10-8(2)9(3)11-12(7)10/h4-6H,1-3H3 |
Clave InChI |
YXIVRPQGQPWPMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=NN12)C)C |
SMILES canónico |
CC1=CC=CC2=C(C(=NN12)C)C |
Sinónimos |
2,3,7-Trimethylpyrazolo[1,5-a]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)


![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)






